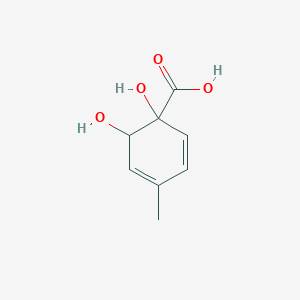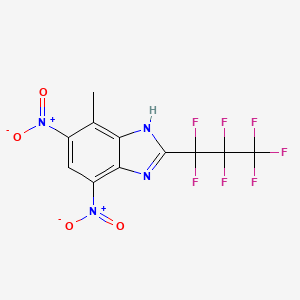
6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is a brominated derivative of 3,5,5-trimethylcyclohex-2-en-1-one. This compound is characterized by the presence of a bromine atom at the 6th position of the cyclohexene ring. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the bromination of 3,5,5-trimethylcyclohex-2-en-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination or side reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,5,5-trimethylcyclohex-2-en-1-one.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Formation of various substituted cyclohexenones.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 3,5,5-trimethylcyclohex-2-en-1-one.
Scientific Research Applications
6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic or nucleophilic interactions, influencing the reactivity of the compound. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylcyclohex-2-en-1-one: The parent compound without the bromine atom.
6-Chloro-3,5,5-trimethylcyclohex-2-en-1-one: A chlorinated derivative with similar reactivity.
6-Iodo-3,5,5-trimethylcyclohex-2-en-1-one: An iodinated analogue with distinct properties.
Uniqueness
6-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances the compound’s electrophilicity, making it a valuable intermediate in various chemical reactions. Additionally, the brominated compound may exhibit different biological activities compared to its non-brominated or other halogenated analogues.
Properties
CAS No. |
58898-37-6 |
|---|---|
Molecular Formula |
C9H13BrO |
Molecular Weight |
217.10 g/mol |
IUPAC Name |
6-bromo-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H13BrO/c1-6-4-7(11)8(10)9(2,3)5-6/h4,8H,5H2,1-3H3 |
InChI Key |
BAJVUVHQOQFKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(C1)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)

![N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14613086.png)

![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)
![3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14613106.png)


